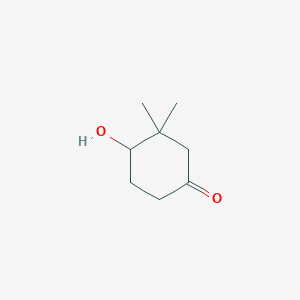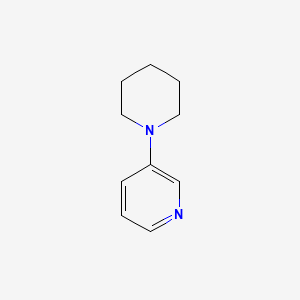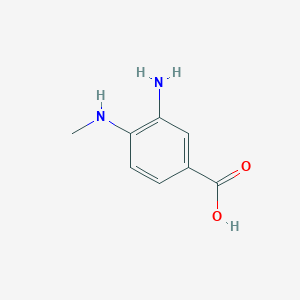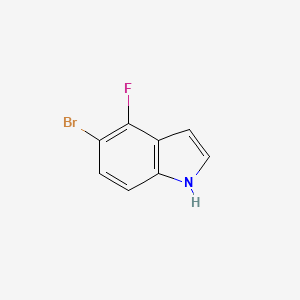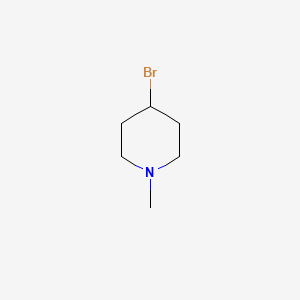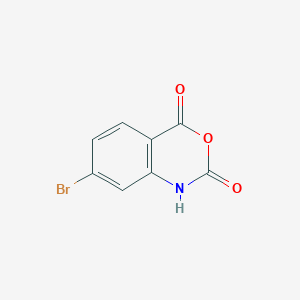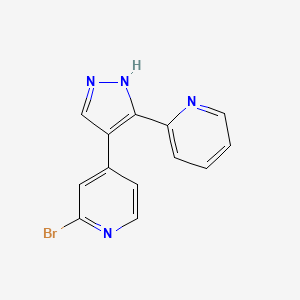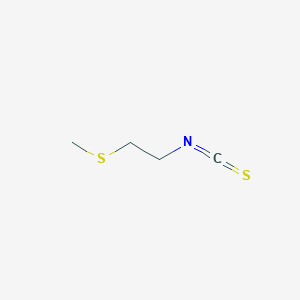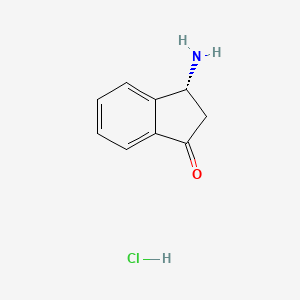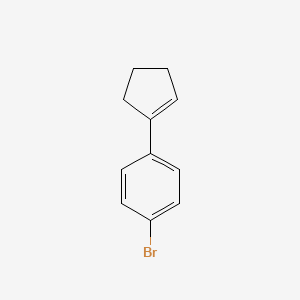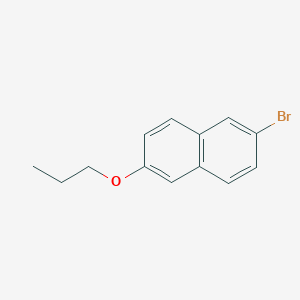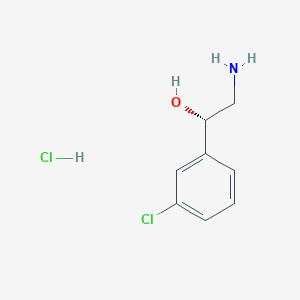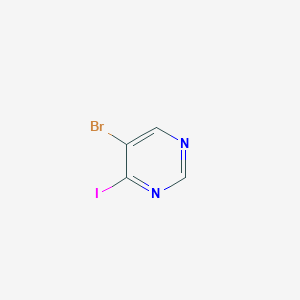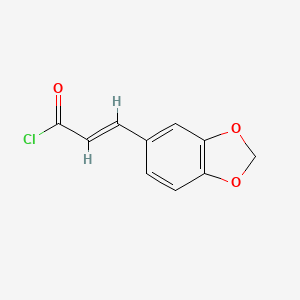
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is an organic compound that features a benzodioxole ring attached to an acryloyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride typically involves the reaction of 1,3-benzodioxole with acryloyl chloride under specific conditions. The process often requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acryloyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the benzodioxole ring. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions can produce various adducts depending on the nature of the nucleophile or electrophile.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the creation of diverse chemical structures.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential to create new pharmaceutical agents. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride involves its ability to react with nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity can be exploited to modify molecular structures and create new compounds with desired properties.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure.
Acryloyl Chloride: A simpler compound with the reactive acryloyl chloride group.
Benzodioxole Derivatives: Compounds with various substituents on the benzodioxole ring, exhibiting different reactivities and properties.
Uniqueness
(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is unique due to the combination of the benzodioxole ring and the acryloyl chloride group. This combination imparts distinct reactivity and potential applications that are not observed in simpler or structurally different compounds. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQTHIVYWAEDD-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
